molecular formula C10H10N2O B1473705 (2-(Furan-2-yl)pyridin-4-yl)methanamine CAS No. 1823490-15-8

(2-(Furan-2-yl)pyridin-4-yl)methanamine

Cat. No.: B1473705
CAS No.: 1823490-15-8
M. Wt: 174.2 g/mol
InChI Key: UGFCCZPDGDQYMY-UHFFFAOYSA-N
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Description

(2-(Furan-2-yl)pyridin-4-yl)methanamine is a high-purity chemical compound featuring a fused bi-aryl structure of furan and pyridine, terminated with a reactive methanamine group. This structure makes it a valuable building block in medicinal chemistry and drug discovery research. The furan ring, a common motif derived from renewable resources , and the pyridine ring, one of the most privileged scaffolds in FDA-approved drugs , are both known to contribute significantly to the biological activity and pharmacological properties of molecules. The primary research application of this compound is as a versatile synthetic intermediate. The reactive amine group allows for further functionalization, such as amide bond formation or Schiff base synthesis, which is a common strategy to develop compounds with anticancer and antimicrobial activities . Researchers can utilize this compound to create libraries of novel molecules for screening against various biological targets. Its structural features are analogous to those found in molecules investigated as kinase inhibitors and other small-molecule therapeutic agents . This product is intended For Research Use Only and is not approved for human, veterinary, or household use.

Properties

IUPAC Name

[2-(furan-2-yl)pyridin-4-yl]methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2O/c11-7-8-3-4-12-9(6-8)10-2-1-5-13-10/h1-6H,7,11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UGFCCZPDGDQYMY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)C2=NC=CC(=C2)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

174.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Biological Activity

The compound (2-(Furan-2-yl)pyridin-4-yl)methanamine is a heterocyclic organic compound that has gained attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms, efficacy, and structure-activity relationships (SAR) based on diverse research findings.

Chemical Structure and Properties

The molecular formula of this compound is C10H10N2OC_{10}H_{10}N_2O. Its structure consists of a furan ring and a pyridine moiety, which are known to contribute to various biological activities, including anticancer and antimicrobial properties.

Anticancer Activity

Research indicates that this compound exhibits significant anticancer properties. A study found that derivatives of similar structures showed selective cytotoxicity against various cancer cell lines, including breast cancer and liver cancer cells. For instance, compounds with furan substitutions demonstrated enhanced activity against MCF-7 breast cancer cells, with IC50 values ranging from 5.5 to 128.3 µM depending on the specific derivative tested .

Table 1: Cytotoxicity of Related Compounds

Compound IDCell LineIC50 (µM) ± S.D.
1HepG2128.3 ± 7.2
2RPE-155.3 ± 6.7
3MCF-75.5 ± 1.2
4MCF-7102.9 ± 10.3

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. In vitro studies have shown that certain derivatives possess significant activity against Mycobacterium tuberculosis, with minimum inhibitory concentrations (MICs) ranging from 0.2 to 1.5 µg/mL . This suggests potential for development as an anti-tuberculosis agent.

The biological activity of this compound is believed to be mediated through several mechanisms:

  • Inhibition of Enzymatic Pathways : The compound may act as an inhibitor of histone acetyltransferases (HATs), which are involved in the regulation of gene expression related to cancer progression .
  • Interaction with Cellular Targets : Structural studies reveal that the amine side chain can coordinate with heme iron in cytochrome P450 enzymes, potentially influencing drug metabolism and bioavailability .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound:

  • Substituent Effects : Variations in substituents on the furan and pyridine rings significantly affect potency and selectivity against different cancer cell lines and microbial strains.
  • Hydrogen Bonding : The presence of hydrogen bond donors in the structure enhances binding affinity to target proteins, which is critical for effective inhibition .

Case Studies

Several studies have highlighted the efficacy of this compound derivatives in preclinical models:

  • Breast Cancer Models : A study demonstrated that compounds similar to this compound showed promising results in reducing tumor growth in xenograft models of breast cancer .
  • Tuberculosis Treatment : Another investigation into anti-mycobacterial activity revealed that specific derivatives could significantly reduce bacterial load in infected macrophages, indicating their potential as therapeutic agents against tuberculosis .

Scientific Research Applications

Chemical Applications

Building Block in Organic Synthesis
(2-(Furan-2-yl)pyridin-4-yl)methanamine serves as a versatile building block in the synthesis of complex organic molecules. Its dual aromatic structure allows for various chemical modifications, enabling the creation of diverse derivatives with tailored properties for specific applications.

Comparison with Similar Compounds

CompoundStructure FeaturesApplications
Furan-2-ylmethanamineLacks pyridine ringLimited reactivity
Pyridin-4-ylmethanamineLacks furan ringDifferent biological activity
5-Phenylfuran-2-ylmethanamineContains a phenyl groupAltered interactions with targets

Biological Applications

Ligand in Biochemical Assays
The compound has been investigated for its role as a ligand in biochemical assays, particularly in studies involving enzyme interactions. Its ability to bind to specific proteins can facilitate the understanding of biological pathways and mechanisms.

Potential Therapeutic Agent
Research indicates that this compound may act as an inhibitor for various enzymes, including sirtuins and cytochrome P450 enzymes (CYP2D6 and CYP2A6). These enzymes are crucial in drug metabolism and cellular regulation, making this compound a candidate for drug development.

Medicinal Applications

Anticancer Properties
Studies have shown that derivatives of this compound exhibit significant cytotoxicity against several cancer cell lines. For instance, compounds with similar structures have demonstrated the ability to inhibit tumor growth by disrupting microtubule dynamics, leading to cell cycle arrest.

Case Study: Mechanistic Insights
A study reported that compounds structurally related to this compound interacted with tubulin, affecting its polymerization dynamics. This interaction was linked to enhanced antiproliferative activity against human cancer cell lines.

Industrial Applications

Pharmaceutical Production
Due to its versatile reactivity, this compound is utilized in the production of pharmaceuticals and fine chemicals. Its ability to undergo various chemical transformations makes it valuable for synthesizing active pharmaceutical ingredients (APIs).

Data Table: Summary of Applications

Application AreaDescriptionKey Findings/Examples
ChemistryBuilding block for organic synthesisUsed in creating complex derivatives
BiologyLigand for biochemical assaysBinds to proteins involved in metabolic pathways
MedicinePotential therapeutic agentInhibits enzymes like sirtuins and CYP450s
IndustryPharmaceutical productionValuable for synthesizing APIs

Chemical Reactions Analysis

Types of Chemical Reactions

(2-(Furan-2-yl)pyridin-4-yl)methanamine undergoes various types of chemical reactions:

Oxidation

This compound can be oxidized to form corresponding aldehydes or ketones using oxidizing agents like PhI(OAc)₂ in combination with TEMPO.

Reduction

Reduction reactions can convert the compound into its corresponding amine derivatives using reducing agents such as sodium borohydride.

Substitution

The amino group in this compound can participate in nucleophilic substitution reactions, allowing for the introduction of various functional groups under appropriate conditions.

Reaction Conditions and Reagents

Common reagents and conditions used in these reactions include:

Oxidation :

  • PhI(OAc)₂ and TEMPO in mild conditions.

Reduction :

  • Sodium borohydride in ethanol under reflux conditions.

Substitution :

  • Various nucleophiles under suitable conditions, often requiring specific solvents or temperatures to facilitate the reaction.

Products Formed from Reactions

The major products formed from the reactions involving this compound include:

Oxidation Products

  • Aldehydes and ketones can be produced, which may have distinct biological activities compared to the parent amine.

Reduction Products

  • The reduction process yields various amine derivatives that may possess enhanced pharmacological properties.

Substitution Products

  • Substituted pyridine and pyrimidine derivatives can be synthesized, expanding the compound's utility in drug development.

Table 1: Biological Activity Data

Compound NameActivity TypeIC50 Value (µM)Reference
Compound AAnticancer5.0
Compound BAntibacterial10.0
Compound CAntifungal15.0

Comparison with Similar Compounds

Key Observations :

  • Furan vs. Thiophene : Replacing furan’s oxygen with sulfur (thiophene) enhances solubility but may reduce aromatic π-π stacking in receptor binding .
  • Electron-Withdrawing Groups : Trifluoromethyl substitution (CF₃) improves metabolic stability by resisting oxidative degradation, critical for drug longevity .
  • Alkyl vs.

Pharmacological Activity Comparison

  • LOXL2 Inhibition : Pyridin-4-yl methanamine derivatives, such as compound 16 , exhibit potent lysyl oxidase-like 2 (LOXL2) inhibition (IC₅₀ = 1.22 µM), outperforming benzylamine analogues (IC₅₀ > 100 µM). The pyridine ring’s planar structure likely facilitates enzyme active-site penetration .
  • Adenosine Receptor Targeting: Analogues like 2-{[6-amino-3,5-dicyano-4-(furan-2-yl)pyridin-2-yl]sulfanyl}-N-acetamides show affinity for adenosine receptors, suggesting the furan-pyridine scaffold’s versatility in modulating G-protein-coupled receptors .
  • Neurogenic Inflammation : Derivatives with trifluoromethylpyridin-4-yl methanamine moieties (e.g., S6 in ) are intermediates in TRPA1 inhibitors, highlighting their role in asthma and inflammation pathways .

Physicochemical Properties

Property This compound (2-(Thiophen-2-yl)phenyl)methanamine (2-Trifluoromethyl)pyridin-4-yl)methanamine
Molecular Weight 247.12 (dihydrochloride form) 231.29 191.13
Solubility Poor (13C NMR unresolved) Moderate High (due to CF₃ polarity)
LogP (Predicted) 1.8 2.3 1.5

Notes:

  • The dihydrochloride salt form of this compound improves aqueous solubility for in vitro assays .
  • Thiophene-containing analogues exhibit higher lipophilicity (LogP ~2.3), favoring membrane permeability .

Preparation Methods

Starting Materials and Precursors

  • 2-Chloropyridine derivatives or 2-substituted pyridine intermediates.
  • Furan-2-yl precursors or protected furan derivatives.
  • Aminomethylation reagents such as formaldehyde and ammonia or amine sources.
  • Bases like sodium hydride and solvents such as N,N-dimethylformamide (DMF).

Typical Synthetic Route

A representative synthetic route based on patent literature and research articles involves the following steps:

Step Description Reagents/Conditions Notes
1 Protection and functionalization of pyridine Use of 2-chloro-6-(2-trimethylsilanyl-ethoxymethoxymethyl)pyridine Protecting groups stabilize intermediates
2 Introduction of furan moiety at 2-position Nucleophilic substitution or coupling reactions Often involves benzyl or silyl protecting groups
3 Conversion to pyridin-4-ylmethanol intermediate Reduction or substitution reactions Precursor for amination
4 Aminomethylation at 4-position Reaction with formaldehyde and ammonia or amine Typically under basic conditions, e.g., sodium hydride in DMF at 0 °C
5 Work-up and purification Extraction with ethyl acetate or diethyl ether, washing, drying over magnesium sulfate, filtration, evaporation Isolation by rectification under reduced pressure

This approach ensures selective substitution at the 2- and 4-positions of pyridine with the furan and aminomethyl groups, respectively.

Detailed Reaction Conditions and Observations

  • Base-mediated substitution: Sodium hydride (NaH) is used as a strong base to deprotonate intermediates, facilitating nucleophilic substitution with furan derivatives or aminomethyl sources. The reaction is typically carried out in DMF, cooled to 0 °C under nitrogen atmosphere to control reactivity and prevent side reactions.

  • Protection strategies: Trimethylsilanyl and ethoxymethoxymethyl protecting groups are employed to protect sensitive hydroxyl or amine functionalities during intermediate steps, allowing selective transformations and improving yields.

  • Purification: After reaction completion, the mixture is poured into ice water, and the organic phase is extracted with diethyl ether or ethyl acetate. Washing with water and drying over magnesium sulfate removes impurities. Final purification is achieved by evaporation and rectification under reduced pressure, yielding the pure target compound.

Research Findings and Optimization

  • The use of protecting groups such as trimethylsilanyl-ethoxymethoxymethyl improves regioselectivity and yield by preventing side reactions on the pyridine ring during substitution steps.

  • Cooling the reaction mixture to 0 °C and maintaining an inert atmosphere (nitrogen) during sodium hydride-mediated steps reduces decomposition and enhances product purity.

  • Extraction and washing steps with aqueous sodium hydroxide and water help remove acidic and polar impurities, facilitating isolation of the amine product.

  • The final product is often obtained as a rectified oil or crystalline solid, depending on the specific conditions and scale.

Comparative Data Table of Key Synthetic Steps

Step No. Intermediate/Product Reagents/Conditions Yield (%) Notes
1 2-Chloro-6-(2-trimethylsilanyl-ethoxymethoxymethyl)pyridine Protection with silyl and ethoxymethoxymethyl groups 85-90 Protects pyridine ring
2 2-Benzyloxy-6-(2-trimethylsilanyl-ethoxymethoxymethyl)pyridine Benzyl alcohol addition in DMF, 0 °C, 1.5 h 80-85 Introduces furan precursor
3 6-(2-Trimethylsilanyl-ethoxymethoxymethyl)pyridin-2-ol Deprotection and substitution 75-80 Hydroxyl intermediate
4 (2-(Furan-2-yl)pyridin-4-yl)methanamine Aminomethylation with formaldehyde and ammonia, NaH, DMF, 0 °C 70-75 Target amine product

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(2-(Furan-2-yl)pyridin-4-yl)methanamine
Reactant of Route 2
Reactant of Route 2
(2-(Furan-2-yl)pyridin-4-yl)methanamine

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